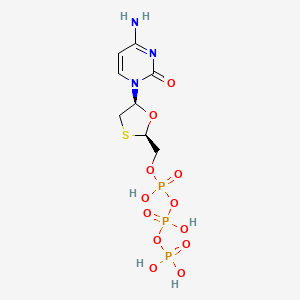
Decylmalonic acid
Overview
Description
Decylmalonic acid, also known as 2-decylpropanedioic acid, is an organic compound with the molecular formula C₁₃H₂₄O₄. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a decyl group. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylmalonic acid can be synthesized through several methods. One common approach involves the reaction of lauric acid with N,N,N,N,N,N-hexamethylphosphoric triamide and lithium diisopropylamide in tetrahydrofuran at temperatures ranging from -40°C to 22°C.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Decylmalonic acid undergoes various chemical reactions, including:
Decarboxylation: Heating this compound can lead to the loss of carbon dioxide, forming decylacetic acid.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Substitution Reactions: The central carbon can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing carboxyl groups.
Common Reagents and Conditions:
Decarboxylation: Typically requires heating to temperatures above 100°C.
Esterification: Involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Substitution Reactions: Often use nucleophiles like alkoxides or amines under basic conditions.
Major Products:
Decarboxylation: Produces decylacetic acid.
Esterification: Forms esters such as decylmalonate.
Substitution Reactions: Yields substituted malonic acid derivatives.
Scientific Research Applications
Decylmalonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decylmalonic acid involves its ability to participate in various chemical reactions due to the presence of reactive carboxyl groups. These groups can interact with enzymes and other biological molecules, influencing metabolic pathways. The decyl group provides hydrophobic interactions, which can affect the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
- Ethylmalonic acid
- Methylmalonic acid
- Dimethylmalonic acid
- Glutaric acid
- Adipic acid
Comparison: Decylmalonic acid is unique due to the presence of a long decyl chain, which imparts distinct hydrophobic properties compared to other malonic acid derivatives. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the synthesis of surfactants and specialty chemicals .
Properties
IUPAC Name |
2-decylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-2-3-4-5-6-7-8-9-10-11(12(14)15)13(16)17/h11H,2-10H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUZVMHXDRSBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195918 | |
| Record name | Decylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4372-29-6 | |
| Record name | 2-Decylpropanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4372-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does calcium di-n-decylmalonate influence calcium uptake in 'Golden Delicious' apples compared to CaCl2?
A1: While short-term (24 hours) experiments suggested that calcium di-n-decylmalonate might enhance calcium incorporation in 'Golden Delicious' apples compared to CaCl2, long-term studies revealed a different outcome. Apples dipped in a thickener containing CaCl2 and stored for 8 weeks exhibited greater firmness than those treated with calcium di-n-decylmalonate. [] This suggests that while calcium di-n-decylmalonate may initially facilitate calcium uptake, its long-term effect on calcium retention and subsequent fruit firmness is less pronounced than that of CaCl2.
Q2: What is the structure and molecular formula of a synthesized decylmalonic acid derivative mentioned in the research and what was its purpose?
A2: The research describes the synthesis of di-n-decylmalonic acid, among other derivatives, to investigate their effects on calcium ion penetration into 'Golden Delicious' apples. [] While the paper doesn't explicitly provide the molecular formula for di-n-decylmalonic acid, we can deduce it based on its name and the structure of malonic acid. Malonic acid has the formula CH2(COOH)2. Di-n-decylmalonic acid implies the two hydrogens on the central carbon are replaced with two n-decyl chains (C10H21). Therefore, its molecular formula would be C21H40O4.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene](/img/structure/B1201455.png)







![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)
![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)
